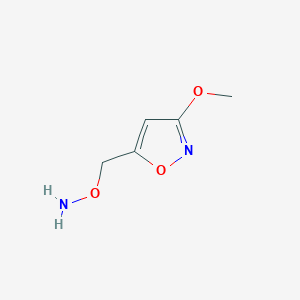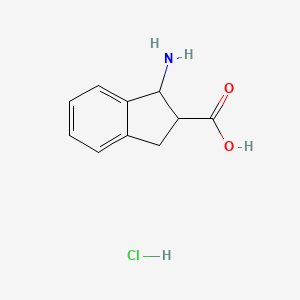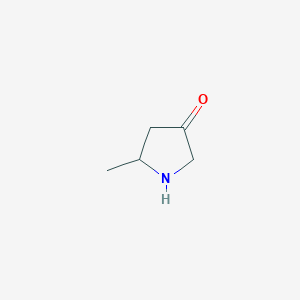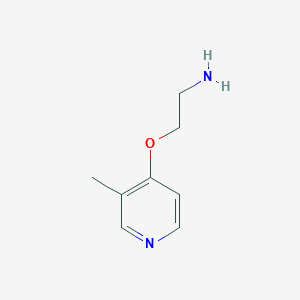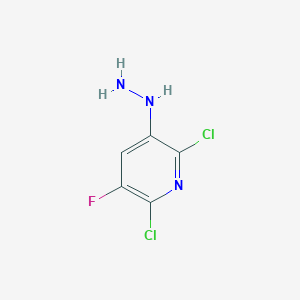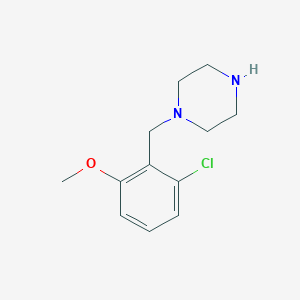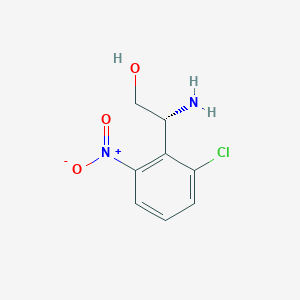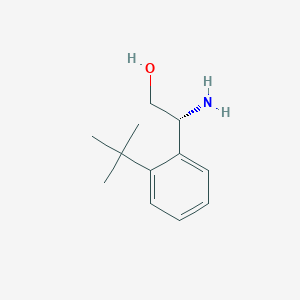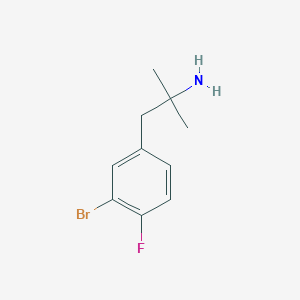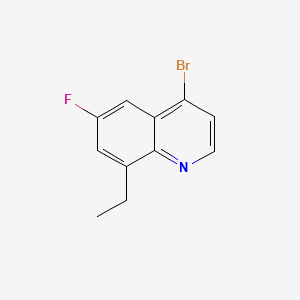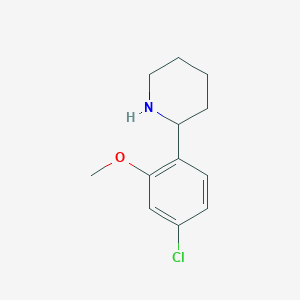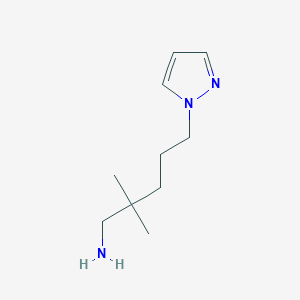
2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine typically involves the condensation of a pyrazole derivative with an appropriate amine. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with a pentan-1-amine derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The pyrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
2,2-Dimethylpentan-1-amine: Lacks the pyrazole ring but shares the same aliphatic chain.
1H-Pyrazole-1-yl derivatives: Compounds with different substituents on the pyrazole ring
Uniqueness: 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine is unique due to the presence of both the pyrazole ring and the dimethylpentan-1-amine moiety. This combination imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-pyrazol-1-ylpentan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-10(2,9-11)5-3-7-13-8-4-6-12-13/h4,6,8H,3,5,7,9,11H2,1-2H3 |
Clave InChI |
JDPLVYWODDFQFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCN1C=CC=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


